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molecular formula C11H11ClO2 B8756439 5-(chloromethyl)-6-hydroxy-3,4-dihydro-1(2H)-naphthalenone CAS No. 59604-13-6

5-(chloromethyl)-6-hydroxy-3,4-dihydro-1(2H)-naphthalenone

Cat. No. B8756439
M. Wt: 210.65 g/mol
InChI Key: OQKHRMZDASDKDT-UHFFFAOYSA-N
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Patent
US04035512

Procedure details

To a mixture of 20 g. of 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone and 110 ml. of concentrated hydrochloric acid is added 4.6 g. of paraformaldehyde and the mixture is agitated at room temperature for 20 hours. To the reaction mixture is added 200 ml. of water, and the resulting precipitate is recovered by filtration, rinsed with water and benzene and dried. The described procedure provides 5-chloromethyl-6-hydroxy-3,4-dihydro-1(2H)-naphthalenone. Yield 21 g.; melting point: 172°-174° C (decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.[ClH:13].[CH2:14]=O>>[Cl:13][CH2:14][C:3]1[C:2]([OH:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2CCCC(C2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 20 g
ADDITION
Type
ADDITION
Details
To the reaction mixture is added 200 ml
FILTRATION
Type
FILTRATION
Details
of water, and the resulting precipitate is recovered by filtration
WASH
Type
WASH
Details
rinsed with water and benzene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C2CCCC(C2=CC=C1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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